4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Description
The compound 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide features a benzamide core substituted with a 3-(trifluoromethyl)phenyl group at the amide nitrogen and a 1,3-dioxo-isoindole moiety at the para position of the benzamide (Figure 1). This structure combines electron-withdrawing (trifluoromethyl) and hydrogen-bonding (amide, isoindole dione) groups, making it a candidate for biological applications, particularly in kinase inhibition or protein binding .
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N2O3/c23-22(24,25)14-4-3-5-15(12-14)26-19(28)13-8-10-16(11-9-13)27-20(29)17-6-1-2-7-18(17)21(27)30/h1-12H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNNTFXIKZSNRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogues with Isoindole Dione Moieties
Compounds sharing the 1,3-dioxo-isoindol-2-yl group exhibit distinct physicochemical and biological properties due to the electron-deficient aromatic system and hydrogen-bonding capacity of the dione:
- N-(4-Methoxyphenyl)-2-(1,3-dioxo-isoindol-2-yl)benzamide (): Replaces the 3-(trifluoromethyl)phenyl group with a 4-methoxyphenyl substituent.
N-[3-(1,3-Dioxo-isoindol-2-yl)phenyl]benzamide () :
Positions the isoindole dione on a meta-substituted phenyl ring instead of the benzamide’s para position. This structural variation may influence molecular geometry and steric hindrance in target binding .- 4,4′-Difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxamide derivative (): Incorporates a terphenyl scaffold with the isoindole dione, introducing additional fluorine and hydroxyl groups.
Table 1: Key Structural Differences in Isoindole Dione-Containing Analogues
Analogues with Trifluoromethylphenyl-Benzamide Cores
The 3-(trifluoromethyl)phenyl group is a common motif in kinase inhibitors due to its hydrophobic and electron-withdrawing properties:
- N-[4-Morpholinophenyl]-3-(trifluoromethyl)benzamide (): Replaces the isoindole dione with a morpholine ring.
N-(3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide derivatives () :
Substitutes the isoindole dione with imidazole and chloromethyl groups. These derivatives show tyrosine kinase inhibitory activity, suggesting the target compound may share similar biological targets .
Table 2: Comparison of Trifluoromethylphenyl-Benzamide Analogues
Spectral Characterization :
Biological Activity
4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the implications of its use in therapeutic contexts.
The compound is characterized by the following chemical properties:
- Molecular Formula : C16H13F3N2O2
- Molecular Weight : 336.28 g/mol
- CAS Number : 1017028-04-4
Antiviral Activity
Research has indicated that derivatives of benzamide compounds exhibit significant antiviral properties. For instance, studies on N-phenylbenzamide derivatives demonstrated effective inhibition against Enterovirus 71 (EV71), with some compounds showing IC50 values as low as 5.7 μM . Although specific data for the compound is limited, its structural similarities suggest potential antiviral activity.
Antimicrobial Activity
The trifluoromethyl group present in the compound enhances its pharmacological profile. Compounds with this moiety have been shown to possess antimicrobial properties against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In a study, derivatives with trifluoromethyl substitutions exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against tested strains .
Protein Kinase Inhibition
The compound may also exhibit protein kinase inhibition activity. A related patent indicates that certain benzamide derivatives can inhibit protein kinase activity, which is crucial in various signaling pathways associated with cancer and other diseases . This suggests that the compound could be explored for therapeutic applications in oncology.
Synthesis and Evaluation
A study synthesized a series of isoindole derivatives and evaluated their biological activities. The results highlighted that modifications at the benzamide position significantly influenced antiviral efficacy and cytotoxicity profiles. The most promising compounds demonstrated selectivity indices comparable to existing antiviral agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that substituents on the phenyl ring significantly affected the biological activity of the compounds. For instance, modifications to enhance lipophilicity or electronic properties improved their potency against viral strains .
Table 1: Biological Activity of Related Compounds
| Compound Name | IC50 (μM) | Selectivity Index | Activity Type |
|---|---|---|---|
| Compound 1e | 5.7 | 51 | Antiviral |
| Compound 3g | 15 | >16 | Antiviral |
| Trifluoromethyl derivative | 1 | >27 | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
